molecular formula C20H21NO3 B13937952 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid CAS No. 54785-40-9

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid

Cat. No.: B13937952
CAS No.: 54785-40-9
M. Wt: 323.4 g/mol
InChI Key: TXNPKAZVKAHXGK-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . Its CAS registry number is 54785-40-9 . This compound is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet (SDS) prior to handling this product. The structural core of this compound, a benzoxazoleacetic acid, is shared with other pharmacologically active molecules, such as the anti-inflammatory drug benoxaprofen, suggesting potential areas of interest for investigative applications .

Properties

CAS No.

54785-40-9

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C20H21NO3/c1-12(19(22)23)14-7-10-17-16(11-14)21-18(24-17)13-5-8-15(9-6-13)20(2,3)4/h5-12H,1-4H3,(H,22,23)

InChI Key

TXNPKAZVKAHXGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 4-tert-butyl-2-(alpha-methylbenzyl)phenol

Two main catalytic approaches are documented:

  • Mixed Acid Catalyst Method : Concentrated phosphoric acid and acid anhydride are reacted to form a mixed acid catalyst. Then, 4-tert-butylphenol is melted and reacted with styrene added dropwise under controlled temperature (100–150 °C) to yield the phenol derivative with up to 71% yield and >95% purity.

  • Cation Exchange Resin Catalyst Method : A strong acid cation exchange resin is acidified with hydrochloric or sulfuric acid, washed, dried, and used as a reusable catalyst. The resin catalyzes the Friedel-Crafts reaction between 4-tert-butylphenol and styrene under mild conditions (120–140 °C) with controlled styrene addition, achieving high selectivity, ease of catalyst separation, and environmentally friendly processing.

Detailed Preparation Procedures

Mixed Acid Catalyst Friedel-Crafts Alkylation

Step Conditions Details
Catalyst Preparation Stir concentrated phosphoric acid + acid anhydride at 20–70 °C for 0.5–5 h Forms mixed acid catalyst
Reaction Setup Add 845 g 4-tert-butylphenol, heat to 110 °C until melted Stirring ensures homogeneity
Styrene Addition Dropwise addition of 905 mL styrene at 1 drop/s, maintain temperature Controls reaction rate and selectivity
Post-Addition Reaction Raise temperature to 120–150 °C, react for 2–5 h Completes alkylation
Workup Cool, separate acid layer, distill to recover unreacted styrene and phenol Purify product

Yield and Purity : Product yield ~71%, purity >95%.

Resin-Catalyzed Friedel-Crafts Alkylation

Step Conditions Details
Resin Acidification Wash resin, stir in 1–8% acid solution (HCl or H2SO4) for 2–6 h Resin activated for catalysis
Resin Washing & Drying Wash to neutral, dry at ≤60 °C for >12 h Prepares catalyst
Reaction 500 g 4-tert-butylphenol + 1–5% resin, heat to 120 °C Dissolve phenol
Styrene Addition Add styrene (1.1 equiv) dropwise over 2 h at constant temperature Controlled reaction
Post-Addition Heat to 120–140 °C for 2 h Reaction completion
Purification Reduced pressure distillation to separate styrene, phenol, and product fractions Efficient separation

Advantages : Reusable catalyst, mild conditions, less waste, no corrosion, suitable for industrial scale.

Subsequent Steps Toward 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid

While the direct preparation of 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is less commonly detailed in open literature, the general synthetic strategy involves:

  • Cyclization of the prepared 4-tert-butyl-2-(alpha-methylbenzyl)phenol intermediate with appropriate reagents to form the benzoxazole ring.

  • Introduction of the acetic acid moiety at the 5-position of the benzoxazole ring, typically through side-chain functionalization or via acylation reactions.

Specific methods often involve diazotization, condensation, or oxidative cyclization steps, as referenced in related benzoxazole synthesis patents and literature.

Summary Table of Preparation Methods

Method Catalyst Key Reaction Temperature (°C) Yield (%) Purity (%) Advantages
Mixed Acid Catalyst Friedel-Crafts Mixed acid (H3PO4 + acid anhydride) Alkylation of 4-tert-butylphenol with styrene 100–150 ~71 >95 Simple, high yield, inexpensive catalyst
Resin-Catalyzed Friedel-Crafts Strong acid cation exchange resin Same as above 120–140 High (not specified) High Reusable catalyst, mild, eco-friendly, easy separation

Research Findings and Analysis

  • The mixed acid catalyst method provides a straightforward approach with good yield and purity but involves handling corrosive acids and requires careful separation of acid layers post-reaction.

  • The resin-catalyzed method improves operational safety and environmental impact by replacing corrosive acids with solid acid resins. It also facilitates catalyst recovery and reuse, reducing costs and waste.

  • Both methods emphasize controlled addition of styrene and temperature regulation to optimize selectivity and yield.

  • The preparation of the key intermediate 4-tert-butyl-2-(alpha-methylbenzyl)phenol is crucial for the subsequent synthesis of the target benzoxazoleacetic acid compound.

  • Literature indicates that the final steps to form the benzoxazole ring and introduce the acetic acid function require additional synthetic transformations, often involving cyclization and functional group modifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazoleacetic Acid Derivatives
Compound Name Substituent (Position 4) Key Biological Activity Potency/Activity Data References
2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid tert-Butyl Antimicrobial (novel sulfonamides) MIC values: 8–64 µg/mL against S. aureus
Benoxaprofen (2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid) Chlorine Anti-inflammatory ED₃₀: 3–5× more potent than phenylbutazone
Flunoxaprofen (2-(4-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid) Fluorine (S-enantiomer) Anti-inflammatory, Analgesic Superior pharmacokinetics (e.g., plasma T½)

Anti-Inflammatory Activity

  • Halogenated Derivatives: Benoxaprofen (4-chloro derivative): Demonstrated 3–5× higher anti-inflammatory activity than phenylbutazone in rat paw edema models (ED₃₀ values at 5 hours post-administration). Its mechanism involves cyclooxygenase (COX) inhibition, though it was later withdrawn due to hepatotoxicity . Flunoxaprofen (4-fluoro derivative): The (S)-enantiomer exhibits enhanced pharmacokinetic properties, including prolonged plasma half-life and improved absorption, attributed to fluorine’s electronegativity and smaller steric profile .
  • Instead, its sulfonamide-modified derivatives show antimicrobial efficacy, with MIC values of 8–64 µg/mL against Staphylococcus aureus .

Pharmacokinetic and Toxicological Profiles

  • Benoxaprofen: Rapid absorption in humans (peak plasma concentrations at 2–4 hours) but associated with severe hepatotoxicity and photosensitivity, leading to its withdrawal .
  • Flunoxaprofen: The (S)-enantiomer’s chiral center improves metabolic stability, reducing toxic metabolite formation compared to racemic mixtures .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, F) : Enhance anti-inflammatory potency by stabilizing the molecule’s interaction with COX enzymes via halogen bonding .
  • tert-Butyl Group : Increases lipophilicity and steric bulk, shifting activity toward antimicrobial targets (e.g., bacterial sulfonamide enzymes) rather than inflammatory pathways .
  • Stereochemistry: The (S)-enantiomer of flunoxaprofen shows superior efficacy and safety, underscoring the importance of chiral optimization in drug design .

Biological Activity

2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including relevant case studies, structure-activity relationships, and research findings.

Chemical Structure

The compound features a benzoxazole core with a tert-butyl substituent on the phenyl ring and an acetic acid moiety. The structural formula can be represented as follows:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid, exhibit varying degrees of antimicrobial activity. A study highlighted that certain benzoxazole derivatives show selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis32 µg/mL
Compound 2Candida albicans16 µg/mL
Compound 3Escherichia coli>64 µg/mL

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies show that several benzoxazole derivatives possess significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. Notably, some compounds demonstrated lower toxicity to normal cells compared to cancer cells, suggesting a potential therapeutic window for anticancer applications .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7105
A549154
PC3126

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives can be significantly influenced by their structural modifications. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced antibacterial activity. For instance, compounds with methoxy or dimethylamino substituents showed increased activity compared to those with electron-withdrawing groups .

Case Studies

  • Antibacterial Screening : A comprehensive study screened various benzoxazole derivatives for their antibacterial properties, revealing that only a subset exhibited significant activity against selected bacterial strains. The most active derivative was noted to have specific substitutions that enhanced its efficacy .
  • Cytotoxicity Assessment : In vitro studies conducted on multiple cancer cell lines indicated that certain derivatives of the compound displayed promising anticancer effects, with selectivity towards malignant cells over normal cells, reinforcing their potential as lead compounds for further development .

Q & A

Q. What are the recommended synthetic routes for 2-(4-tert-Butylphenyl)-alpha-methyl-5-benzoxazoleacetic acid?

The synthesis typically involves multi-step organic reactions, including condensation of 4-tert-butylphenyl precursors with benzoxazoleacetic acid derivatives. Key steps include functional group protection, cyclization, and purification via column chromatography. Recent studies emphasize the use of computational tools like Density Functional Theory (DFT) to optimize reaction pathways and predict intermediate stability, reducing trial-and-error synthesis .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?

Solid-phase extraction (SPE) using Oasis HLB sorbents followed by liquid chromatography-mass spectrometry (LC-MS) is widely validated for trace detection. Method optimization includes sample acidification (pH 2.5–3.0), methanol-based elution, and isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Detection limits below 1 ng/L have been achieved in wastewater influent/effluent studies .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • LogP (octanol-water): ~3.2 (indicating moderate hydrophobicity, requiring methanol-water mobile phases in LC).
  • pKa: ~4.1 (acidic proton necessitates pH-controlled extraction).
  • Thermal stability: Decomposes above 250°C, requiring ambient-temperature storage. These parameters guide solvent selection, column choice, and stability assessments during long-term studies .

Advanced Research Questions

Q. How can computational methods like DFT and molecular dynamics (MD) simulations enhance understanding of its reactivity?

DFT calculations predict electron density distributions, identifying reactive sites (e.g., the benzoxazole ring) for electrophilic/nucleophilic attacks. MD simulations model solvation dynamics and membrane permeation, revealing preferential aggregation in lipid bilayers. Combined, these methods rationalize experimental observations, such as degradation pathways in oxidative environments .

Q. How to address contradictions between experimental spectroscopic data (e.g., IR, NMR) and computational predictions?

Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Implicit vs. explicit solvent models: Explicit water molecules in MD simulations improve IR vibrational frequency matching.
  • Ensemble averaging: Sampling multiple conformers aligns NMR chemical shift predictions with experimental data. Cross-validation with X-ray crystallography or high-resolution mass spectrometry resolves ambiguities .

Q. What strategies assess its biological activity, such as antibacterial effects?

In vitro assays (e.g., broth microdilution) determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Molecular docking identifies binding affinities to bacterial enzymes (e.g., DNA gyrase), while structure-activity relationship (SAR) studies correlate substituent modifications (e.g., tert-butyl group) with potency. Synergistic effects with commercial antibiotics are also tested .

Q. How to evaluate environmental persistence via degradation studies?

Advanced oxidation processes (AOPs) like UV/H2O2 or ozonation simulate environmental degradation. Reaction intermediates are tracked using time-resolved LC-MS, while toxicity post-degradation is assessed via bioassays (e.g., Daphnia magna). Quantum mechanical calculations predict transformation products, guiding targeted analytical workflows .

Methodological Notes

  • Sample Preparation: Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
  • Validation: Include spike-recovery experiments (70–120% recovery) and matrix-matched calibration to address ion suppression in LC-MS .
  • Computational Workflows: Use Gaussian 16 for DFT and GROMACS for MD simulations, with force fields (e.g., AMBER) parameterized for benzoxazole derivatives .

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